Estra-1(10),2,4-triene-2,3,17-triol

estrogen receptor pharmacology binding affinity catechol estrogen

Estra-1(10),2,4-triene-2,3,17-triol (CAS 7683-31-0), commonly referred to as 2-hydroxyestradiol (2-OHE₂), is an endogenous catechol estrogen and a primary oxidative metabolite of 17β‑estradiol formed by cytochrome P450 1A1. It belongs to the estrane steroid family and bears a 2,3‑dihydroxy A‑ring catechol motif that simultaneously imparts redox activity, radical‑scavenging capacity, and distinct estrogen‑receptor pharmacology relative to its parent hormone and the regioisomeric 4‑hydroxyestradiol.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 7683-31-0
Cat. No. B1199299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1(10),2,4-triene-2,3,17-triol
CAS7683-31-0
Synonyms2-hydroxyestradiol
2-hydroxyestradiol, (17alpha)-isomer
2-hydroxyestradiol, 4-(14)C-labeled
2-hydroxyestradiol-17 alpha
2-hydroxyestradiol-17 beta
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3
InChIKeyDILDHNKDVHLEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estra-1(10),2,4-triene-2,3,17-triol (2-Hydroxyestradiol) – Steroidal Catechol Estrogen Metabolite for Receptor, Redox, and DNA-Damage Studies


Estra-1(10),2,4-triene-2,3,17-triol (CAS 7683-31-0), commonly referred to as 2-hydroxyestradiol (2-OHE₂), is an endogenous catechol estrogen and a primary oxidative metabolite of 17β‑estradiol formed by cytochrome P450 1A1 [1]. It belongs to the estrane steroid family and bears a 2,3‑dihydroxy A‑ring catechol motif that simultaneously imparts redox activity, radical‑scavenging capacity, and distinct estrogen‑receptor pharmacology relative to its parent hormone and the regioisomeric 4‑hydroxyestradiol [2].

Why Catechol Estrogen Positional Isomers Cannot Be Interchanged with Estra-1(10),2,4-triene-2,3,17-triol in Receptor, Redox or Genotoxicity Studies


Although 2‑hydroxyestradiol and 4‑hydroxyestradiol share a catechol A‑ring and are both cytochrome P450‑derived metabolites of estradiol, their receptor affinities, metabolic fates, and genotoxic profiles diverge substantially because the position of the second hydroxyl group governs both ER‑ligand interaction geometry and the quinone electrophilicity of the oxidised species [1][2]. Consequently, substituting one isomer for the other—or using the parent hormone estradiol—introduces experimental confounds that can invert the magnitude and even the direction of a biological response.

Quantitative Differentiation of Estra-1(10),2,4-triene-2,3,17-triol from 4‑Hydroxyestradiol, Estradiol, and α‑Tocopherol


Estrogen Receptor Binding Affinity – Direct Ki Comparison in Human Breast Cancer Cytosol

In competitive binding assays using human breast cancer cytosol estrogen receptors, 2‑hydroxyestradiol displayed a Ki of 0.94 nM, whereas 4‑hydroxyestradiol exhibited approximately 2‑fold tighter binding with a Ki of 0.48 nM [1]. Both catechol estrogens inhibited binding of estradiol‑17β to both the 4S and 8S receptor isoforms in a competitive manner.

estrogen receptor pharmacology binding affinity catechol estrogen

Hypothalamic Cytosol ER Binding Affinity – Kd Comparison Across Five Catechol Estrogens

In rat hypothalamic cytosol, the equilibrium dissociation constant (Kd) of 2‑hydroxyestradiol is 0.26 ± 0.06 nM, placing it in an intermediate affinity tier: 6.7‑fold weaker than estradiol‑17β (Kd = 0.039 ± 0.008 nM) but 2.2‑fold stronger than 4‑hydroxyestradiol (Kd = 0.12 ± 0.02 nM) [1]. This contrasts with the rank order observed in human breast cancer cytosol, underscoring tissue‑specific differences in ER pharmacology.

neuroendocrine estrogen receptor binding dissociation constant structure-activity relationship

Cytoprotective Antioxidant Potency – IC50 for Inhibition of Oxidative Endothelial Injury

In bovine aortic endothelial cells exposed to linoleic acid hydroperoxide (5 nmol/mL malondialdehyde equivalents), 2‑hydroxyestradiol suppressed LDH release with an IC50 of approximately 1 μM, while 17β‑estradiol required a ~5‑fold higher concentration (IC50 ≈ 5 μM) to achieve comparable protection [1]. The lipid peroxide level in the cells was also markedly suppressed by 2‑OHE₂ but only slightly by E₂.

endothelial cell protection lipid hydroperoxide antioxidant IC50

Radical-Scavenging Activity – Quantitative Comparison with α‑Tocopherol in Lipid and Membrane Systems

In homogeneous solution oxidation of methyl linoleate, aqueous‑dispersion oxidation of soybean phosphatidylcholine liposomes, and oxidative haemolysis of erythrocytes, 2‑hydroxyestradiol exhibited radical‑scavenging activity quantitatively comparable to α‑tocopherol, the most potent natural lipid‑phase antioxidant [1]. By contrast, the phenolic estrogens estrone, estriol, and β‑estradiol showed only modest antioxidant activity, and testosterone was inactive.

radical scavenging lipid peroxidation α-tocopherol benchmark

Metabolic Stability – Plasma Exposure After Intravenous Infusion in Human Males

During a 90‑min intravenous infusion in healthy young men, 4‑hydroxyestradiol (60 μg/h) reached significant plasma concentrations, whereas 2‑hydroxyestradiol (infused at a higher rate of 100 μg/h) was so rapidly metabolized that its plasma levels remained virtually undetectable [1]. The dominant metabolic route for 4‑OHE₂ was direct conjugation, while 2‑OHE₂ was preferentially cleared by catechol‑O‑methyltransferase‑mediated methyl ether formation.

pharmacokinetics catechol-O-methyltransferase metabolic clearance

Differential Genotoxicity – Mutagenic Activity in BB Rat2 Embryonic Cells

Using a multiple low‑dose exposure protocol in the cII transgenic mutagenesis assay in BB rat2 embryonic fibroblasts, 4‑hydroxyestradiol produced a significant increase in mutation frequency, whereas 2‑hydroxyestradiol was inactive under identical conditions [1]. The mutational spectrum of 4‑OHE₂ was enriched in A:T→T:A transversions, consistent with depurinating adducts derived from estradiol‑3,4‑quinone.

mutagenesis cII assay genotoxic safety

Evidence‑Backed Research and Industrial Application Scenarios for Estra-1(10),2,4-triene-2,3,17-triol


Tissue‑Specific Estrogen Receptor Pharmacology Profiling

Because 2‑OHE₂ binds ER with a Kd of 0.26 nM in hypothalamic cytosol but exhibits a Ki of 0.94 nM in breast cancer cytosol, researchers can exploit this tissue‑dependent affinity shift to dissect differential ER activation in neuroendocrine vs. mammary tissues [1][2]. Comparative dose‑response curves with estradiol and 4‑OHE₂ enable mapping of ligand‑specific co‑regulator recruitment in luciferase reporter or BRET‑based assays.

Receptor‑Independent Oxidative Stress and Cytoprotection Assays

The 5‑fold greater cytoprotective potency of 2‑OHE₂ versus estradiol (IC50 ≈ 1 μM vs. 5 μM in LDH release) and its α‑tocopherol‑like radical‑scavenging activity make it an ideal redox probe in endothelial, neuronal, or hepatic cell models where oxidative damage is induced by lipid hydroperoxides or free‑radical initiators [1][2]. Co‑treatment with the ER antagonist ICI 182,780 can further isolate receptor‑independent antioxidant effects.

Negative Control for Genotoxic Catechol Estrogen Studies

In mutagenesis and DNA‑damage assays, 4‑OHE₂ serves as a positive genotoxic control while 2‑OHE₂ remains inactive under identical low‑dose exposure conditions [1]. This differential allows 2‑OHE₂ to function as a clean negative control in cII, HPRT, or comet assays evaluating the contribution of estrogen quinone‑derived adducts to mutation, and as a redox‑active but non‑mutagenic comparator in structure‑activity relationship studies of catechol estrogen genotoxicity.

Pharmacokinetic and Metabolic Pathway Tracing Using Isotopologues

The extremely rapid COMT‑dependent clearance of 2‑OHE₂ (plasma levels virtually undetectable during infusion) compared with the conjugation‑dominated clearance of 4‑OHE₂ [1] creates a high‑contrast pharmacokinetic pair for studying the impact of methylation vs. sulfation/glucuronidation on tissue exposure. Deuterated 2‑OHE₂ (e.g., 2‑hydroxyestradiol‑d5) can be employed as an internal standard or tracer in LC–MS/MS methods for catechol estrogen profiling in clinical or environmental samples.

Quote Request

Request a Quote for Estra-1(10),2,4-triene-2,3,17-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.